N-(2,4-difluorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
This compound is a triazole-based acetamide derivative featuring a 1,2,4-triazole core substituted with a 4-(4-fluorophenyl) group, a 5-(1H-indol-3-yl) moiety, and a thioether-linked acetamide side chain terminating in a 2,4-difluorophenyl group. Its structure integrates multiple pharmacophoric elements:
- Triazole ring: Known for hydrogen-bonding capabilities and metabolic stability.
- Fluorinated aryl groups: Enhance lipophilicity and bioavailability while modulating electronic properties.
- Indole moiety: A privileged scaffold in medicinal chemistry, often associated with receptor-binding affinity (e.g., serotoninergic or kinase targets).
- Thioacetamide linker: Improves solubility and provides conformational flexibility.
Synthetic routes typically involve sequential alkylation/arylation of triazole precursors followed by thioether formation and amide coupling, as seen in analogous compounds .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3N5OS/c25-14-5-8-16(9-6-14)32-23(18-12-28-20-4-2-1-3-17(18)20)30-31-24(32)34-13-22(33)29-21-10-7-15(26)11-19(21)27/h1-12,28H,13H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTYNSGAWZOYJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)NC5=C(C=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Indole Moiety: The indole group is often introduced through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Attachment of Fluorinated Phenyl Groups: The fluorinated phenyl groups are usually introduced via nucleophilic aromatic substitution reactions, where fluorine atoms are substituted with nucleophiles under controlled conditions.
Thioether Formation: The final step involves the formation of the thioether linkage, typically achieved by reacting a thiol with an appropriate electrophile in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Oxidation Reactions
The thioether (–S–) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.
Key Findings :
-
Sulfone derivatives exhibit enhanced stability and altered bioactivity compared to parent compounds .
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Reaction kinetics favor sulfone formation under stronger oxidizing agents (e.g., mCPBA).
Nucleophilic Substitution
The acetamide (–NHCO–) and triazole nitrogen atoms participate in nucleophilic reactions.
Mechanistic Insight :
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Alkylation at the triazole N-1 position is sterically hindered due to adjacent bulky substituents.
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Acetamide substitution proceeds via a base-assisted deprotonation mechanism .
Cyclocondensation Reactions
The triazole-thioacetamide moiety participates in heterocycle formation.
| Reagents | Conditions | Product(s) | Yield | Source |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux, 8h | 1,3,4-Thiadiazole fused triazole | 55% | |
| CS<sub>2</sub>/KOH | 80°C, 12h | Thiadiazolo-triazole hybrid | 48% |
Structural Impact :
Cross-Coupling Reactions
The 4-fluorophenyl and indole groups enable transition-metal-catalyzed couplings.
| Reaction Type | Catalyst/Conditions | Product(s) | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O | Biaryl-modified triazole | 70% | |
| Buchwald-Hartwig amination | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, toluene | N-arylated indole-triazole hybrid | 65% |
Optimization Notes :
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Palladium catalysts show higher selectivity for fluorophenyl coupling over indole modification.
Hydrolysis and Degradation
Acid/base-mediated hydrolysis of the acetamide group yields carboxylic acid derivatives.
Stability Profile :
-
Compound remains stable under physiological pH (7.4) but degrades rapidly in strongly acidic/basic conditions.
Reductive Transformations
The indole and triazole rings participate in hydrogenation and reduction reactions.
| Reagents | Conditions | Product(s) | Yield | Source |
|---|---|---|---|---|
| H<sub>2</sub>, Pd/C (10%) | EtOH, 50 psi, 12h | Tetrahydroindole-triazole derivative | 80% | |
| NaBH<sub>4</sub>, MeOH | RT, 2h | Reduced thioether to thiol | 45% |
Applications :
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Hydrogenated derivatives show reduced cytotoxicity and improved solubility.
Key Research Gaps
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Limited data on enantioselective modifications of the indole-triazole core.
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Mechanistic studies on triazole-thioacetamide radical reactions remain unexplored.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes a 1,2,4-triazole moiety, which is known for its broad spectrum of biological activities. The presence of fluorine atoms in the phenyl rings enhances its pharmacological properties by improving lipophilicity and metabolic stability .
Antimicrobial Activity
N-(2,4-difluorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has shown promising results as an antimicrobial agent. Studies indicate that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal properties. For instance:
- Antibacterial Efficacy : Compounds with similar triazole structures have been reported to possess minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . The incorporation of difluoro substituents has been linked to enhanced activity.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Triazole Derivative A | 0.25 | MRSA |
| Triazole Derivative B | 0.5 | E. coli |
| Triazole Derivative C | 1.0 | Pseudomonas aeruginosa |
Antifungal Properties
The compound's triazole framework is also associated with antifungal activity. Research has demonstrated that compounds derived from this scaffold can outperform traditional antifungal agents like fluconazole .
Anticancer Potential
Recent studies have highlighted the potential of triazole derivatives in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The thioacetamide group contributes to the compound's ability to interact with various biological targets involved in cancer progression .
Case Studies
Several case studies illustrate the effectiveness of compounds similar to this compound:
Case Study 1: Antimicrobial Screening
A study evaluated a series of triazole derivatives against clinical isolates of MRSA and found that certain compounds exhibited superior antibacterial properties compared to standard treatments like vancomycin .
Case Study 2: Cancer Cell Line Testing
In vitro assays on various cancer cell lines demonstrated that triazole derivatives could significantly reduce cell viability at low concentrations (IC50 values in the nanomolar range), indicating their potential as anticancer agents .
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
DNA Intercalation: The indole moiety allows the compound to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Bromine : Bromine (9f) increases molecular weight and melting point compared to fluorine (9e), likely due to stronger van der Waals interactions .
- Indole vs.
- LogP Trends : Fluorine reduces LogP (9e: 3.8 vs. 9d: 4.1), while bromine increases it (9f: 4.5). The indole moiety in the target compound may lower LogP compared to purely aromatic systems.
Antiviral Activity
Insect Olfactory Receptor Modulation
- VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): A potent Orco agonist (EC50 = 2.3 μM in Drosophila), structurally analogous but lacking indole and difluorophenyl groups .
- OLC15 : An Orco antagonist with a 4-butylphenyl substituent, highlighting the critical role of alkyl/aryl groups in receptor selectivity .
Biological Activity
N-(2,4-difluorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The compound can be represented as follows:
This structure includes a difluorophenyl group, a triazole moiety, and an indole derivative, which are known for their diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have been shown to possess antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL . The incorporation of fluorinated phenyl groups may enhance these effects by increasing lipophilicity and improving membrane permeability.
Antifungal Activity
The compound's structure suggests potential antifungal activity as well. Studies have demonstrated that triazole derivatives can inhibit fungal growth effectively. For example, certain synthesized compounds showed promising results against Candida glabrata, indicating that similar derivatives could be explored for antifungal applications .
Anticancer Activity
The anticancer potential of compounds with similar structures has been documented extensively. For instance, in vitro studies have shown that triazole-containing compounds can induce apoptosis in cancer cell lines at low concentrations (e.g., 0.6 nM inducing 95% apoptosis in acute leukemia cells) . This suggests that this compound may also exhibit similar anticancer properties.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Triazoles are known to inhibit specific enzymes critical for microbial and cancer cell survival.
- Membrane Disruption : The lipophilic nature of the fluorinated groups may allow the compound to integrate into cell membranes, disrupting their integrity.
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
Study on Antimicrobial Efficacy
A recent study evaluated various triazole derivatives against a panel of bacterial strains. Among them, compounds with structural similarities to this compound exhibited MICs comparable to standard antibiotics like ceftriaxone .
Study on Anticancer Properties
In another study focusing on the anticancer effects of triazole derivatives, researchers found that certain compounds caused significant reductions in cell viability in breast cancer cell lines (MCF-7), with IC50 values indicating effective growth inhibition . This finding supports the hypothesis that this compound may also possess similar anticancer activity.
Q & A
Q. What synthetic strategies are recommended for preparing this compound?
A multi-step approach is typically employed:
- Step 1 : Cyclocondensation of thiosemicarbazides with carboxylic acids or esters to form the 1,2,4-triazole core .
- Step 2 : Thioether linkage formation via nucleophilic substitution between a triazole-thiol intermediate and a halogenated acetamide derivative. Sodium hydride or K₂CO₃ in DMF/DMSO is commonly used .
- Step 3 : Functionalization of the indole moiety, often through palladium-catalyzed cross-coupling or protective group chemistry . Key Considerations : Optimize reaction temperature, solvent polarity, and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) to improve yields .
Q. How should researchers characterize this compound spectroscopically?
- ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring (1,4-disubstituted vs. 1,5-disubstituted) using chemical shifts. For example, triazole protons appear at δ 8.2–8.5 ppm in CDCl₃ .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ peak) with an error margin < 2 ppm .
- FT-IR : Identify key functional groups (e.g., C=O at ~1680 cm⁻¹, S–C at ~650 cm⁻¹) .
Q. What safety protocols are critical during handling?
- Use fume hoods and PPE (gloves, lab coat) due to potential toxicity of intermediates like sodium borohydride or halogenated reagents .
- Avoid open flames: Thioether-containing compounds may degrade under high heat, releasing hazardous gases .
Advanced Research Questions
Q. How can reaction yields for triazole ring formation be optimized?
- Catalyst Screening : Compare Pd(OAc)₂ vs. CuI for cross-coupling steps; Pd catalysts often provide higher regioselectivity .
- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates. For example, DMF increases reaction rates in SN2 thioether formation .
- Temperature Control : Microwave-assisted synthesis at 100–120°C reduces reaction time from hours to minutes .
Q. What methodologies are effective for structure-activity relationship (SAR) studies?
- Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on bioactivity .
- Biological Assays : Test anti-inflammatory or antimicrobial activity using in vitro models (e.g., LPS-induced TNF-α inhibition for anti-exudative effects) .
- Data Analysis : Use EC₅₀/IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding .
Q. What challenges arise in crystallographic analysis of this compound?
- Crystal Growth : Slow evaporation of a DCM/hexane mixture (1:3) at 4°C often yields diffraction-quality crystals .
- Data Collection : Resolve disorder in the indole or triazole moieties by collecting high-resolution data (≤ 0.8 Å) and refining anisotropic displacement parameters .
- Validation : Check for R-factor convergence (< 0.05) and validate hydrogen bonding networks (e.g., N–H···O interactions) using Mercury software .
Q. How can solubility and formulation challenges be addressed?
- Co-Solvents : Use DMSO/PEG 400 mixtures (1:4) for in vivo studies to enhance aqueous solubility .
- Salt Formation : Prepare hydrochloride salts via HCl gas diffusion in diethyl ether to improve bioavailability .
- Nanoparticulate Systems : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) for sustained release .
Q. What computational approaches predict biological targets?
- Molecular Docking : Use Schrödinger Suite or MOE to dock the compound into IL-15 or COX-2 active sites, prioritizing poses with ΔG < −8 kcal/mol .
- ADMET Prediction : Employ SwissADME to assess logP (target: 2–3) and BBB permeability, critical for CNS-targeted studies .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes (RMSD < 2 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
